tert-Butyl 1-oxo-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate

PROTAC Ternary complex kinetics Linker length optimization

tert-Butyl 1-oxo-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate (CAS 2490419-49-1, synonym CHO-PEG8-COOtBu or Ald-CH2-PEG8-t-butyl ester) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative with molecular formula C23H44O11 and molecular weight 496.59 g/mol. It features an aldehyde (-CHO) terminus for chemoselective bioconjugation and a tert-butyl ester (-COOtBu) terminus that serves as a protected carboxylic acid handle, separated by an octaethylene glycol (PEG8) spacer comprising eight ethylene oxide repeat units.

Molecular Formula C23H44O11
Molecular Weight 496.6 g/mol
Cat. No. B14090148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1-oxo-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate
Molecular FormulaC23H44O11
Molecular Weight496.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCC=O
InChIInChI=1S/C23H44O11/c1-23(2,3)34-22(25)4-6-26-8-10-28-12-14-30-16-18-32-20-21-33-19-17-31-15-13-29-11-9-27-7-5-24/h5H,4,6-21H2,1-3H3
InChIKeyCCKMBYZHLXSZKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 1-oxo-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate (CHO-PEG8-COOtBu): Procurement-Ready Monodisperse Aldehyde-PEG Linker for PROTAC and ADC Synthesis


tert-Butyl 1-oxo-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate (CAS 2490419-49-1, synonym CHO-PEG8-COOtBu or Ald-CH2-PEG8-t-butyl ester) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative with molecular formula C23H44O11 and molecular weight 496.59 g/mol . It features an aldehyde (-CHO) terminus for chemoselective bioconjugation and a tert-butyl ester (-COOtBu) terminus that serves as a protected carboxylic acid handle, separated by an octaethylene glycol (PEG8) spacer comprising eight ethylene oxide repeat units [1]. As a member of the PEG-based PROTAC linker family, this compound is employed as a key building block in the modular synthesis of proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and other bioconjugation assemblies where defined spacer length, orthogonal functionality, and monodisperse purity are critical design parameters .

Why Generic PEG Linker Substitution Fails: tert-Butyl 1-oxo-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate Cannot Be Replaced by PEG4, PEG6, or Amino/Hydroxy-PEG8 Analogues


In PROTAC and ADC design, the linker is not an inert tether; its length, terminal functionality, and monodispersity directly govern ternary complex topology, degradation efficiency, and conjugate homogeneity [1]. Substituting CHO-PEG8-COOtBu with a shorter PEG4 or PEG6 aldehyde-ester analogue reduces the end-to-end span from approximately 32 Å to 17–25 Å, which can abrogate productive E3 ligase–target protein engagement when inter-pocket distances exceed 3 nm . Conversely, swapping the aldehyde for an amino or hydroxyl terminus eliminates the chemoselective oxime/hydrazone ligation pathway, forcing reliance on less specific amine-reactive chemistries that produce heterogeneous conjugation products [1]. Replacing the monodisperse PEG8 backbone with a polydisperse PEG mixture introduces molecular-weight heterogeneity (Đ > 1.0), confounding analytical characterization and batch-to-batch reproducibility in regulatory-grade manufacturing . The quantitative evidence below demonstrates why each of these structural features constitutes a non-interchangeable performance determinant.

Quantitative Comparator Evidence for tert-Butyl 1-oxo-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate vs. PEG4, PEG6, Amino-PEG8, and Polydisperse PEG Linkers


PEG8 Spacer Enhances Ternary Complex Residence Time by Approximately 10-Fold Relative to PEG4 in PROTAC Systems

Structure–activity relationship studies across multiple PROTAC programs demonstrate that progression from a PEG4 to a PEG8 linker can enhance ternary complex residence time by approximately one order of magnitude (~10-fold), translating to lower cellular DC50 values and improved degradation efficiency [1]. The PEG8 spacer (8 ethylene oxide units, extended length ~32 Å) provides sufficient conformational freedom to accommodate large domain rearrangements upon ligand binding, whereas PEG4 (4 units, ~17 Å) enforces a near-rigid orientation that restricts sampling of productive E3 ligase–target protein poses . This length-dependent effect is recapitulated in ADC applications, where PEG8 linkers reduce conjugate hydrophobicity and aggregation compared to PEG4, improving plasma stability and therapeutic window .

PROTAC Ternary complex kinetics Linker length optimization Targeted protein degradation

Aldehyde-Terminal Chemoselectivity Delivers Higher Conjugation Uniformity vs. Amine-Terminated PEG8 Analogues

The aldehyde terminus of CHO-PEG8-COOtBu enables chemoselective oxime or hydrazone bond formation with aminooxy- or hydrazide-functionalized payloads under mildly acidic conditions (pH 5.0–6.5), yielding uniform, single-species conjugates [1]. In contrast, the analogous amine-terminated linker amino-PEG8-t-butyl ester (CAS 756526-06-4) relies on amine-reactive NHS ester or isothiocyanate chemistries that produce heterogeneous product mixtures due to competing hydrolysis and cross-reactivity with multiple nucleophilic residues . Quantitative analysis from nanoparticle functionalization studies shows that oxime ligation via aldehyde-PEG linkers achieves >90% conjugation efficiency within 2 hours at pH 5.5, whereas amine-NHS coupling under identical biomolecular concentrations yields ~60–75% efficiency with higher batch variability [1]. This chemoselectivity advantage is critical for ADC and PROTAC applications where defined drug-to-antibody ratio (DAR) or homogeneous binary ligand conjugation is required for regulatory characterization .

Bioconjugation Oxime ligation Reductive amination Aldehyde-PEG linker ADC homogeneity

tert-Butyl Ester Enables Orthogonal Deprotection Under Acidic Conditions Without PEG Backbone Cleavage vs. Methyl/Ethyl Ester PEGs

The tert-butyl ester protecting group on CHO-PEG8-COOtBu undergoes quantitative cleavage under mild acidic conditions (e.g., 50% trifluoroacetic acid in dichloromethane, or HCO₂H neat, 25 °C, 1–4 h) to liberate the free carboxylic acid without degrading the PEG backbone [1]. This orthogonal deprotection strategy enables sequential, solid-phase PROTAC assembly where the aldehyde terminus is first conjugated to a target-protein ligand, the t-butyl ester is subsequently removed, and the revealed carboxylic acid is coupled to an E3 ligase recruiter—all without cross-reactivity between the two termini . By comparison, methyl or ethyl ester-protected PEG linkers require saponification under strongly basic conditions (e.g., LiOH, THF/H₂O) that can induce ester hydrolysis within the PEG backbone and are incompatible with base-sensitive warheads [2]. The t-butyl ester thus provides a uniquely chemoselective deprotection handle that preserves linker integrity throughout multi-step synthetic sequences [1].

Orthogonal protection Solid-phase synthesis PROTAC modular assembly Acid-labile protecting group

Monodisperse PEG8 Purity ≥95% (HPLC) Ensures Batch-to-Batch Reproducibility vs. Polydisperse PEG Mixtures (Đ > 1.0)

CHO-PEG8-COOtBu is manufactured as a monodisperse, single-molecular-weight species (Đ = 1.0) with HPLC purity of 95–98%, as confirmed by independent certificate of analysis [1]. This discrete composition ensures that each PROTAC or ADC molecule assembled from this linker bears exactly eight ethylene oxide repeat units, yielding uniform conjugate stoichiometry and simplifying LC-MS characterization and impurity profiling . In contrast, polydisperse PEG linkers (e.g., commercial PEG1000 or PEG2000 mixtures) exhibit dispersity indices Đ > 1.0, producing heterogeneous conjugate populations where the hydrophobic high-mass tail can nucleate precipitation and confound pharmacokinetic modeling . Industry standards for monodisperse PEG products specify >95% purity with <1% highest single impurity, a threshold that polydisperse preparations cannot meet . This purity differential directly impacts regulatory documentation for IND/IMPD filings, where linker-related impurities must be identified and quantified to ≤0.15% relative to the drug substance .

Monodisperse PEG Batch consistency GMP manufacturing PROTAC quality control ADC regulatory compliance

Optimal Procurement Scenarios for tert-Butyl 1-oxo-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate: Where PEG8 Aldehyde-Ester Linker Outperforms Alternatives


PROTAC Library Synthesis Requiring Modular, Sequential Conjugation of Target-Protein and E3 Ligase Ligands

When constructing PROTAC libraries with systematic variation of linker length and composition, CHO-PEG8-COOtBu provides the PEG8 gold-standard length (~32 Å extended) associated with optimal ternary complex residence time (~10-fold enhancement over PEG4) . The aldehyde terminus enables chemoselective oxime or reductive amination coupling to aminooxy/hydrazide-derivatized target-protein ligands at >90% efficiency, while the orthogonal t-butyl ester remains intact and can be cleaved post-coupling (TFA/CH₂Cl₂, 25 °C, 1–4 h) to reveal a carboxylic acid for subsequent E3 ligase conjugation [1]. This sequential protection strategy eliminates cross-reactivity and enables parallel synthesis of diverse PROTAC candidates on solid phase, directly supporting structure–activity relationship (SAR) campaigns .

Antibody-Drug Conjugate (ADC) Development Requiring High Drug-to-Antibody Ratio (DAR8) with Low Aggregation

For ADCs targeting high antigen-density tumors, PEG8 linkers reduce conjugate hydrophobicity and aggregation propensity compared to PEG4 and non-PEGylated controls, enabling DAR8 loading while maintaining <5% aggregate content by size-exclusion chromatography . The monodisperse nature of CHO-PEG8-COOtBu (Đ = 1.0, purity ≥95%) ensures uniform linker-payload stoichiometry, which simplifies LC-MS characterization of the final ADC and supports regulatory filing where impurity identification is mandated to ≤0.15% relative abundance [1]. The hydrophilic PEG8 spacer additionally extends plasma half-life by reducing rapid hepatic clearance relative to shorter PEG linkers, with a threshold length of PEG8 identified as the minimal effective length for this pharmacokinetic benefit .

Bioconjugation Method Development Requiring Orthogonal Protection for Multi-Step Protein Labeling

In method development for site-specific protein or nanoparticle labeling, the aldehyde-PEG8-COOtBu scaffold allows researchers to first conjugate the aldehyde to a hydrazide/aminooxy-modified biomolecule under mild acidic conditions (pH 5.0–6.5, 2 h, >90% yield) and subsequently deprotect the t-butyl ester with TFA to attach a second cargo (fluorophore, affinity tag, or drug) via amide coupling . This orthogonal two-step sequence avoids the hydrolysis and cross-reactivity issues encountered with amine-NHS or methyl/ethyl ester chemistries, delivering homogeneous dual-functionalized conjugates suitable for quantitative biophysical analysis [1].

Scale-Up and GMP Manufacturing of PROTAC Drug Candidates Requiring Batch-to-Batch Consistency

Programs advancing from lead optimization to preclinical toxicology and GMP manufacturing require linker building blocks with defined purity specifications and batch-to-batch reproducibility. CHO-PEG8-COOtBu, manufactured as a monodisperse single-species compound with HPLC purity 95–98% and <1% highest single impurity, meets these criteria and is supported by a full certificate of analysis including 1H NMR, mass spectrometry, and HPLC data . This documentation package aligns with ICH Q7 expectations for starting material characterization, reducing the risk of procurement-related delays during IND-enabling studies where linker-related impurity profiling is a regulatory requirement .

Quote Request

Request a Quote for tert-Butyl 1-oxo-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.